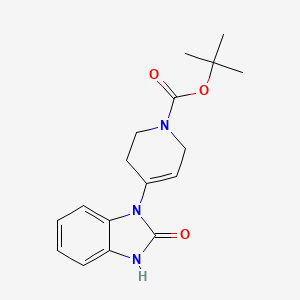

N-(3-methylphenyl)imidodicarbonimidic diamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-methylphenyl)imidodicarbonimidic diamide” is an organic compound that belongs to the class of guanidines . It is used in the field of chemistry as a building block .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” such as melting point, boiling point, and density were not found in the sources .Scientific Research Applications

Polymer Chemistry :

- Aromatic poly(amide-imide)s derived from imide ring-containing diamides have been synthesized, showing properties like high solubility in various organic solvents, good thermal stability, and the ability to form transparent and flexible films (Behniafar & Haghighat, 2006).

- Novel aromatic polyimides have been developed using imides like N-(3-methylphenyl)imidodicarbonimidic diamide, with applications in high-performance materials due to their good solubility and thermal properties (Yan et al., 2006).

Material Science :

- Poly(amide-imide)s bearing different linkages such as ether, sulfur, and trifluoromethyl have been prepared using imide-based compounds, showing outstanding solubility, thermal stability, and low refractive indexes, making them suitable for various advanced material applications (Shockravi et al., 2009).

Analytical Chemistry :

- Imides have been used in the development of diffusion-ordered two-dimensional nuclear magnetic resonance spectroscopy, providing insights into the behavior of compounds like this compound in various solvents (Morris & Johnson, 1992).

Biochemistry and Pharmacology :

- Studies have examined the antibacterial activity of imides, including this compound, against bacteria like E. coli and S. aureus, indicating potential applications in antimicrobial treatments (Cechinel Filho et al., 1994).

Electrochemistry :

- The immobilization of enzymes like glucose oxidase and polyphenol oxidase in conducting polymer matrices incorporating imide compounds has been studied for applications in biosensors and bioelectronic devices (Cil et al., 2007).

Catalysis :

- Imido compounds have been explored in palladium-catalyzed syntheses of heterocycles like benzimidazoles and quinazolinones, highlighting their utility in organic synthesis and drug discovery (Sadig et al., 2012).

Safety and Hazards

The compound has several safety precautions associated with it. For instance, it should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source . It should also be kept/stored away from clothing/combustible materials . Contact with air and water should be avoided due to the risk of violent reaction and possible flash fire . The container should be kept tightly closed and handled under inert gas . It should not be subjected to grinding/shock/friction . Moreover, it should not be inhaled or come into contact with eyes, skin, or clothing . It should also be avoided during pregnancy/while nursing .

properties

IUPAC Name |

1-(diaminomethylidene)-2-(3-methylphenyl)guanidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5/c1-6-3-2-4-7(5-6)13-9(12)14-8(10)11/h2-5H,1H3,(H6,10,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFHPNABTZSOBQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N=C(N)N=C(N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,7-bis(3-chlorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2887638.png)

![N-[2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2887646.png)

![(1R,5S)-8-(2-methoxyethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2887647.png)

![N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide](/img/structure/B2887655.png)